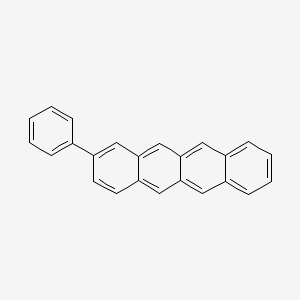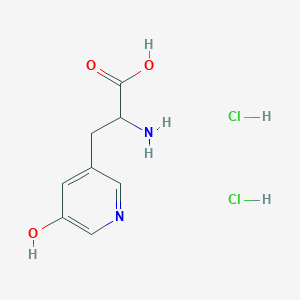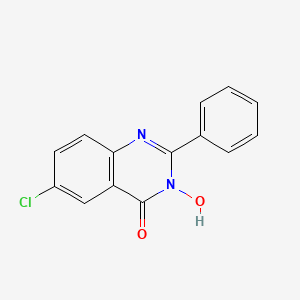![molecular formula C12H19N3O4S B2371161 9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1428351-34-1](/img/structure/B2371161.png)
9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions, particularly those involving proton transfer . They are amphoteric in nature, meaning they can act as both acids and bases .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a density of 1.2±0.1 g/cm³, a boiling point of 292.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
Crystal Structure and Thermodynamic Properties
Research on derivatives of 1,5-dioxaspiro[5.5] compounds, such as the study of a new 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, focuses on their crystal structures and thermodynamic properties. These compounds, with their complex molecular frameworks, offer valuable insights into intermolecular interactions, which are critical in designing materials with specific thermal and structural characteristics (Zeng, Wang, & Zhang, 2021).
Enantioselective Synthesis
The enantioselective synthesis of dioxaspiro[5.5]undecane derivatives has been explored, highlighting their importance in producing chiral compounds. Such synthetic strategies are crucial for developing pheromones and other biologically active substances with specific stereochemical requirements (Iwata et al., 1985).
Novel Synthetic Routes
The development of novel synthetic routes for creating 1,9-dioxa-4-azaspiro[5.5]undecane derivatives demonstrates the versatility of these structures in organic synthesis. These methods open new pathways for synthesizing spiromorpholinotetrahydropyran derivatives, indicating the potential for creating a wide range of novel compounds with diverse applications (Reddy et al., 2014).
Polymer Stabilizers
Spiro[5.5]undecane derivatives have also been investigated for their utility in polymer stabilization. Research into synergistic mechanisms between different types of antioxidants, including those based on spiro[5.5]undecane structures, provides valuable information for designing more effective stabilizers for polymers, enhancing their durability and resistance to degradation (Yachigo, Sasaki, & Kojima, 1992).
Fmoc-Amino Acid Preparation
The use of spiro[5.5]undecane derivatives in the preparation of Fmoc-amino acids showcases their role in peptide synthesis. The development of new reagents that improve the yield and purity of Fmoc-amino acids is crucial for advancing peptide and protein research (Rao et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-(1-methylimidazol-4-yl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-14-9-11(13-10-14)20(16,17)15-5-3-12(4-6-15)18-7-2-8-19-12/h9-10H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKTNFRFBDKKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2371078.png)
![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B2371079.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)
![methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2371083.png)





![1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2371092.png)
![N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2371096.png)
![1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2371097.png)
